Mellein

Description

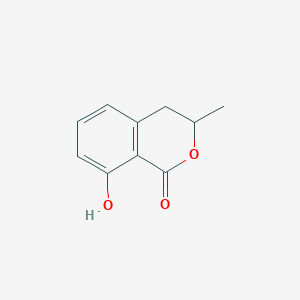

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILGNNWGSNMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891794 | |

| Record name | Mellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-93-7, 17397-85-2 | |

| Record name | 3,4-Dihydro-8-hydroxy-3-methylisocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ochracin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mellein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Core Chemical Structure of Mellein

Abstract

Mellein, a naturally occurring 3,4-dihydroisocoumarin, represents a significant class of polyketide secondary metabolites.[1][2][3] Produced by a diverse range of organisms including fungi, plants, bacteria, and insects, it plays a crucial role in various biochemical and ecological interactions.[1][3] This technical guide provides an in-depth exploration of the fundamental chemical structure of this compound, tailored for researchers, scientists, and professionals in drug development. We will dissect its core scaffold, stereochemistry, and the spectroscopic signatures that define its identity. Furthermore, this document elucidates the biosynthetic pathway responsible for its formation and presents validated, step-by-step protocols for its isolation, purification, and structural characterization, ensuring a framework of scientific integrity and reproducibility.

Core Chemical Identity and Stereochemistry

This compound is fundamentally an isochromanone derivative, specifically identified as 3,4-dihydro-8-hydroxy-3-methylisocoumarin.[4][5] Its chemical formula is C₁₀H₁₀O₃, with a molecular weight of approximately 178.18 g/mol .[4][6] The core structure consists of a bicyclic system where a benzene ring is fused to a six-membered lactone (dihydropyranone) ring.[4]

The key defining features are:

-

An aromatic ring with a phenolic hydroxyl (-OH) group at position C-8.

-

A chiral center at position C-3, bearing a methyl (-CH₃) group.

The presence of this single stereocenter at C-3 dictates that this compound exists as a pair of enantiomers: (R)-(-)-Mellein and (S)-(+)-Mellein.[7][8] The (R)-enantiomer is the more commonly isolated isomer from natural sources, particularly fungi like Aspergillus ochraceus.[6][7]

Caption: Chemical structures of the (R) and (S) enantiomers of this compound.

Physicochemical and Spectroscopic Profile

The structural elucidation of this compound is unequivocally dependent on a combination of spectroscopic and physical data. High-resolution mass spectrometry provides the exact molecular formula, while NMR spectroscopy maps the carbon-hydrogen framework.

Physicochemical Properties

The physical characteristics of this compound can vary slightly based on its enantiomeric purity and crystalline form. The data below corresponds to (+)-Mellein isolated from Stevia lucida.

| Property | Value | Source |

| Appearance | Resinous pale pink solid | [7] |

| Melting Point | 52-54 °C | [7] |

| Optical Rotation [α]D | +92° (c, 1.14, MeOH) | [7] |

| Molecular Formula | C₁₀H₁₀O₃ | [7] |

| HR-MS [M+] (m/z) | 178.0651 | [7] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural proof. The causality behind using a multi-technique approach is to build a self-validating dataset: IR and UV confirm functional groups and conjugation, HR-MS confirms elemental composition, and NMR provides the complete atomic connectivity.

-

Infrared (IR) Spectroscopy: An IR spectrum of this compound reveals key absorptions for the hydroxyl group (~3355 cm⁻¹), the ester carbonyl group in the lactone ring (~1676 cm⁻¹), and aromatic C=C bonds (~1619 cm⁻¹).[7]

-

Ultraviolet (UV) Spectroscopy: In methanol, this compound exhibits absorption maxima (λmax) at approximately 243 nm and 311 nm, which are characteristic of the substituted aromatic chromophore.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural assignment. The ¹H NMR spectrum clearly resolves the three protons of the 1,2,3-trisubstituted benzene ring, an oxymethine proton (H-3), a methylene group (H-4), and a secondary methyl group.[7] 2D NMR experiments like COSY and HSQC are essential to unambiguously assign these signals.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |

| 1 | 165.4 | - |

| 3 | 76.2 | 4.73, sextet (J ≈ 7.2) |

| 4 | 34.7 | 2.93, d (J ≈ 7.2) |

| 4a | 139.6 | - |

| 5 | 117.8 | 6.84, d (J ≈ 7.5) |

| 6 | 136.4 | 7.27, t (J ≈ 7.5) |

| 7 | 116.3 | 6.79, d (J ≈ 7.5) |

| 8 | 162.2 | - |

| 8a | 108.2 | - |

| 11 (CH₃) | 20.9 | 1.53, d (J ≈ 7.2) |

| (Data adapted from Chacón-Morales et al., 2013 for (+)-Mellein)[7] |

Biosynthetic Origins: A Polyketide Synthase Pathway

This compound is a classic example of a polyketide, a large class of secondary metabolites synthesized by a family of enzymes known as polyketide synthases (PKSs).[1][2] The biosynthesis is mechanistically related to fatty acid synthesis.[1]

The pathway is initiated by the loading of starter and extender units, typically acetyl-CoA and malonyl-CoA. An iterative, partially reducing PKS (PR-PKS) catalyzes a series of four Claisen condensations to assemble a linear pentaketide chain covalently attached to the enzyme.[1][9] The "partially reducing" nature of the synthase is critical; its ketoreductase (KR) domain performs programmed reductions of specific β-keto groups on the growing chain while leaving others unmodified.[9][10] This precise enzymatic control dictates the final hydroxylation pattern required for subsequent cyclization and release of the this compound scaffold.

Caption: Simplified schematic of the this compound biosynthetic pathway.

Methodological Framework for Isolation and Characterization

The following protocols represent a standard, field-proven workflow for obtaining high-purity this compound from fungal cultures for subsequent analysis and development. The logic of the workflow is to move from a crude, complex biological matrix to a highly purified single compound through sequential separation techniques of decreasing scale and increasing resolution.

Caption: Experimental workflow for this compound isolation and analysis.

Protocol 4.1: Fungal Fermentation

This protocol is a generalized procedure for producing this compound using a known fungal strain. Optimization of media and culture time is critical for maximizing yield.

-

Inoculation: Aseptically transfer agar plugs of a mature this compound-producing fungus (e.g., Lasiodiplodia theobromae) to 250 mL Erlenmeyer flasks containing 100 mL of sterile Potato Dextrose Broth (PDB).[11][12]

-

Incubation: Incubate the flasks under static conditions at 25-28°C in the dark for 14-21 days. The rationale for static incubation is that many fungal secondary metabolites are produced under nutrient-limiting or stress conditions, which are often achieved without constant agitation.

-

Monitoring: Visually inspect for robust mycelial growth and potential changes in broth coloration, which can indicate metabolite production.

Protocol 4.2: Extraction from Culture Broth

This protocol uses solvent partitioning to separate this compound from the aqueous culture medium.

-

Harvesting: After incubation, separate the mycelial mass from the culture broth by vacuum filtration through cheesecloth or filter paper.

-

Extraction: Transfer the filtered broth to a separatory funnel. Perform a liquid-liquid extraction three times, each with an equal volume of ethyl acetate. Ethyl acetate is chosen for its polarity, which is well-suited for extracting moderately polar compounds like this compound while leaving highly polar components (sugars, salts) in the aqueous phase.[12]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 4.3: Multi-Step Chromatographic Purification

This protocol uses orthogonal separation mechanisms to purify this compound from the crude extract.

-

Silica Gel Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the dried material onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, hexane-ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1, then pure ethyl acetate).[7] This separates compounds based on their polarity.

-

Collect fractions and monitor by Thin-Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.

-

-

Fraction Pooling: Combine fractions that show a prominent spot corresponding to the Rƒ value of a this compound standard (if available).

-

Preparative HPLC:

-

For final purification to >98% purity, subject the enriched fractions to reverse-phase preparative High-Performance Liquid Chromatography (HPLC).

-

A typical system would use a C18 column with a mobile phase gradient of water and methanol (or acetonitrile). This separates compounds based on hydrophobicity, providing a complementary separation mechanism to the normal-phase silica column.

-

Protocol 4.4: Spectroscopic Structural Verification

This protocol confirms the identity and structure of the purified compound.

-

Sample Preparation: Dry the purified this compound fraction completely to remove all solvents. Prepare separate, precise concentrations in appropriate deuterated solvents (e.g., CDCl₃ for NMR) and HPLC-grade solvents (e.g., methanol for MS).

-

Mass Spectrometry: Acquire a high-resolution mass spectrum (e.g., using ESI-TOF or Orbitrap) to confirm the molecular formula C₁₀H₁₀O₃ by obtaining an accurate mass measurement of the molecular ion [M+H]⁺ or [M]⁺.[11]

-

NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum to verify the proton chemical shifts, multiplicities, and integration.[13][14]

-

Acquire a ¹³C NMR and DEPT-135 spectrum to identify all 10 carbons and classify them as CH₃, CH₂, CH, or quaternary carbons.[11]

-

Acquire 2D NMR spectra (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC) to establish proton-proton and proton-carbon correlations, which provides the final, unambiguous proof of the this compound structure.[11]

-

Conclusion

The basic chemical structure of this compound is that of a chiral 3,4-dihydroisocoumarin, defined by its C₁₀H₁₀O₃ molecular formula and a distinct substitution pattern on its bicyclic core. Its identity is firmly established through a synergistic application of spectroscopic techniques, with NMR and high-resolution mass spectrometry serving as the cornerstones of its characterization. Understanding this fundamental structure, its stereochemistry, and its biosynthetic origins via the polyketide pathway is essential for any research or development effort aimed at harnessing the biological activities of this intriguing natural product. The methodological framework provided herein offers a trusted and validated approach for its isolation and definitive identification.

References

-

Reveglia, P., Masi, M., Evidente, A., & Cimmino, A. (2020). Melleins—Intriguing Natural Compounds. Biomolecules, 10(5), 772. Available at: [Link]

-

Wikipedia. (2020, October 27). This compound. In Wikipedia. Available at: [Link]

-

Chacón-Morales, P., Amaro-Luis, J. M., & Bahsas, A. (2013). Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. Avances en Química, 8(3), 145-151. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 28516, this compound. PubChem. Available at: [Link]

-

precisionFDA (n.d.). This compound. Substance Details. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10921069, (+)-Mellein. PubChem. Available at: [Link]

-

Kuno, Y., et al. (2012). Synthesis of (R)-Mellein by a Partially Reducing Iterative Polyketide Synthase. Journal of the American Chemical Society, 134(31), 12943–12946. Available at: [Link]

-

Kahlert, L., et al. (2021). Biosynthesis of 6-Hydroxythis compound Requires a Collaborating Polyketide Synthase-like Enzyme. Angewandte Chemie International Edition, 60(20), 11423-11429. Available at: [Link]

-

Kuno, Y., et al. (2012). Synthesis of (R)-mellein by a partially reducing iterative polyketide synthase. Journal of the American Chemical Society, 134(31), 12943-6. Available at: [Link]

-

Reveglia, P. (2021). Melleins. Encyclopedia MDPI. Available at: [Link]

-

Kumar, A., et al. (2022). Isolation, purification and structural elucidation of this compound from endophytic fungus Lasiodiplodia theobromae strain (SJF-1) and its broad-spectrum antimicrobial and pharmacological properties. Letters in Applied Microbiology, 75(6), 1475-1485. Available at: [Link]

-

Jakrlin, P., et al. (2022). Isolation, purification and structural elucidation of this compound from endophytic fungus Lasiodiplodia theobromae strain (SJF‐1) and its broad‐spectrum antimicrobial and pharmacological properties. Letters in Applied Microbiology. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). (-)-Mellein. NIST Chemistry WebBook. Available at: [Link]

-

Kahlert, L., et al. (2021). Biosynthesis of 6‐Hydroxythis compound Requires a Collaborating Polyketide Synthase‐like Enzyme. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14807789, 5-Methylthis compound. PubChem. Available at: [Link]

-

Reveglia, P., Masi, M., Evidente, A., & Cimmino, A. (2020). Melleins—Intriguing Natural Compounds. MDPI. Available at: [Link]

-

Wiley (n.d.). (R)-(-)-mellein. SpectraBase. Available at: [Link]

-

The Pherobase (n.d.). NMR: 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one|this compound. Available at: [Link]

-

Li, S., et al. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. Journal of Agricultural and Food Chemistry, 69(31), 8744-8752. Available at: [Link]

-

Li, S., et al. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. ACS Publications. Available at: [Link]

-

ResearchGate (n.d.). Optimized LC-MS/MS parameters for this compound and 3-nitropropionic acid. Available at: [Link]

-

Herzner, G., et al. (2011). Fig. S2. EI mass spectrum of larval compound 1, (R)-(-)-mellein. ResearchGate. Available at: [Link]

Sources

- 1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C10H10O3 | CID 28516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (-)-Mellein [webbook.nist.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. redalyc.org [redalyc.org]

- 8. (+)-Mellein | C10H10O3 | CID 10921069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of (R)-mellein by a partially reducing iterative polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation, purification and structural elucidation of this compound from endophytic fungus Lasiodiplodia theobromae strain (SJF-1) and its broad-spectrum antimicrobial and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Natural Sources, Biosynthesis, and Isolation of Mellein

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Mellein, systematically known as (R)-3,4-dihydro-8-hydroxy-3-methylisochroman-1-one, is a naturally occurring dihydroisocoumarin that has attracted significant scientific interest.[1] As a member of the polyketide class of secondary metabolites, this compound is produced by an astonishingly diverse array of organisms, from fungi to plants and even insects.[1][2] First isolated in 1933 from the fungus Aspergillus melleus and initially named ocracin, its structure was fully elucidated in 1955.[1] The significance of this compound and its derivatives lies in their broad spectrum of biological activities, which include potent antifungal, phytotoxic, antibacterial, and insecticidal properties.[1][3][4] This wide range of functions makes this compound a compelling target for natural product discovery and a valuable lead compound in agrochemical and pharmaceutical development.

This guide provides a comprehensive technical overview of this compound, designed for professionals in the scientific community. It delves into the primary natural producers, elucidates the intricate enzymatic machinery behind its biosynthesis, and provides detailed, field-proven protocols for its isolation, purification, and characterization.

Section 1: Natural Producers of this compound

This compound is a widespread secondary metabolite, with fungi being the most prolific and well-documented producers.[1] However, its presence in plants, often as a defensive phytoalexin, and in insects highlights its ecological importance across different kingdoms of life.

1.1 Fungal Sources: The Primary Producers

The fungal kingdom is the most important source of melleins, with the (R)-(-)-mellein enantiomer being the most commonly isolated form.[1] Its production is widespread across numerous genera, including both pathogenic and endophytic species.

Key fungal producers include:

-

Aspergillus : Species such as A. melleus, the original source, and A. ochraceus are well-known producers of this compound and related compounds.[1][5]

-

Penicillium : Various species within this ubiquitous genus are also documented sources.[6]

-

Xylaria : Several species of this wood-rotting fungus are known to synthesize this compound.[7]

-

Lasiodiplodia : The endophytic fungus Lasiodiplodia theobromae has been identified as a potent producer, with the isolated this compound showing significant antimicrobial activity.[4]

-

Plant Pathogens : Fungi responsible for plant diseases, such as Septoria nodorum and Phoma tracheiphila, produce this compound, which often acts as a phytotoxin contributing to the disease symptoms.[1]

The yield of this compound can vary significantly depending on the fungal species, strain, and culture conditions.

| Fungal Species | This compound Concentration (μg/mL) | Reference |

| Neofusicoccum parvum Bt-67 | 1.15 ± 0.14 | [8] |

| Diaporthe sp. | 1.09 ± 0.05 | [8] |

| Diplodia seriata | 0.81 ± 0.09 | [8] |

| Botryosphaeria dothidea | 0.28 ± 0.04 | [8] |

| (Data represents production after 14 days of culture in liquid malt medium) |

1.2 Plant Sources: Phytoalexins and Secondary Metabolites

In the plant kingdom, this compound derivatives often function as phytoalexins—antimicrobial compounds synthesized in response to pathogen attack. The most classic example is 6-methoxythis compound, first isolated from bitter carrots (Daucus carota) that had been inoculated with fungi like Ceratocystis fimbriata.[1] This response represents an induced metabolic defense mechanism in the plant.[1] More recently, (R)-(-)-mellein itself has been isolated from the twigs and leaves of Garcinia bancana and the stems of Ficus formosana, indicating its role extends beyond a stress response in some species.[1] It has also been reported in the genus Stevia.[9]

1.3 Other Notable Sources: Insects and Bacteria

This compound's reach extends to the animal and bacterial kingdoms. It has been identified in the mandibular gland secretions of the carpenter ant, Camponotus herculeanus, where it likely plays a role in chemical signaling or defense.[1] While fungi are the primary source, certain bacteria have also been found to produce this compound, though this is less common.[1][2]

Section 2: The Biosynthetic Pathway of this compound

This compound is a classic example of a polyketide, a class of natural products synthesized through the sequential condensation of small carboxylic acid units in a process that mirrors fatty acid biosynthesis.[1] This synthesis is catalyzed by large, multifunctional enzymes known as Polyketide Synthases (PKS).

2.1 The Polyketide Synthase (PKS) Machinery

The backbone of this compound is a pentaketide, formed from one molecule of acetyl-CoA and two molecules of malonyl-CoA. This assembly is managed by a Type I iterative PKS (iPKS), where a single set of catalytic domains is used repeatedly to build the polyketide chain.[10]

2.2 A Case Study: 6-Hydroxythis compound Biosynthesis in Aspergillus terreus

Research into the biosynthesis of terrein, a fungal metabolite derived from the this compound scaffold, has provided profound insights into the enzymatic logic of its formation.[10][11] The key intermediate, 6-hydroxythis compound, is synthesized not by one, but by a collaborating pair of enzymes: TerA and TerB.[10][12][13]

-

TerA : This is a canonical non-reducing PKS (nr-PKS). It contains the core domains for polyketide chain assembly: a Ketosynthase (KS) for chain elongation, an Acyltransferase (AT) for loading precursor units, and an Acyl Carrier Protein (ACP) to which the growing chain is tethered.

-

TerB : This is a PKS-like protein that acts in trans to assist TerA. Critically, it contains a functional Ketoreductase (KR) domain.[10][13]

The process unfolds as follows:

-

Chain Assembly : TerA iteratively condenses the acetyl and malonyl units to form a linear pentaketide chain attached to its ACP domain.

-

Reductive Processing : The KR domain on the separate TerB enzyme is recruited to reduce a specific ketone on the growing polyketide chain. This is a fascinating example of a trans-acting domain in fungal PKS systems, where the reductase function is provided by a separate protein rather than being part of the main PKS polypeptide.[11]

-

Cyclization and Release : Following reduction, the modified chain undergoes cyclization and is released from the enzyme, yielding the 6-hydroxythis compound core.

This collaborative mechanism demonstrates a sophisticated enzymatic architecture for generating structural diversity in polyketides.

Caption: Biosynthesis of 6-hydroxythis compound via a collaborating PKS system.

Section 3: Experimental Protocols for Isolation and Characterization

The successful isolation of this compound from a fungal source requires a systematic workflow encompassing fermentation, extraction, purification, and structural analysis.

3.1 Upstream Processing: Fungal Fermentation

The primary goal of this stage is to culture the selected fungal strain under conditions that maximize the production of this compound.

Protocol: Shake-Flask Fermentation of a this compound-Producing Fungus

-

Inoculum Preparation : Aseptically transfer a small piece of a mature fungal culture (e.g., Didymobotryum rigidum or Aspergillus ochraceus) from a Potato Dextrose Agar (PDA) plate into a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).[7]

-

Incubation (Seed Culture) : Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to generate a sufficient biomass of vegetative mycelia.

-

Production Culture : Use the seed culture to inoculate several larger flasks (e.g., 1 L flasks containing 200 mL of PDB) at a 5-10% (v/v) ratio.

-

Incubation (Production) : Incubate the production flasks under the same conditions for 14-21 days. This compound is a secondary metabolite, so its production typically peaks in the stationary phase of fungal growth.

-

Harvesting : After the incubation period, separate the mycelia from the culture broth by vacuum filtration through cheesecloth or filter paper. The broth, which contains the secreted this compound, is retained for extraction.

Causality Note: Shake-flask culture provides aeration, which is crucial for the growth of most aerobic fungi and can significantly enhance secondary metabolite production compared to static cultures.[5] PDB is a rich medium that supports robust growth for a wide variety of fungi.[7]

3.2 Downstream Processing: Extraction and Purification

This multi-step process aims to isolate this compound from the complex mixture of metabolites in the culture broth.

Protocol: Extraction and Chromatographic Purification of this compound

-

Liquid-Liquid Extraction : Transfer the filtered culture broth into a large separatory funnel. Add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel. Allow the layers to separate and collect the upper organic (ethyl acetate) layer. Repeat this extraction process two more times to ensure complete recovery of the target compound.[7]

-

Rationale: this compound is a moderately polar organic molecule that has higher solubility in ethyl acetate than in the aqueous culture medium.

-

-

Concentration : Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate to remove residual water. Filter off the drying agent and concentrate the extract to dryness using a rotary evaporator under reduced pressure. This yields a crude extract.

-

Silica Gel Column Chromatography : Prepare a silica gel column using a non-polar solvent system (e.g., hexane-ethyl acetate). Dissolve the crude extract in a minimal amount of the solvent and load it onto the column. Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).[7]

-

Rationale: This step separates compounds based on polarity. This compound will elute at a specific solvent polarity, separating it from more polar and less polar impurities.

-

-

Fine Purification (RP-HPLC) : Pool the fractions containing this compound (as identified by TLC) and concentrate them. For high-purity this compound, subject this semi-purified sample to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient.[7]

Caption: General workflow for the isolation and purification of this compound.

3.3 Structural Elucidation and Characterization

Once purified, the identity and structure of this compound are confirmed using spectroscopic methods.

| Technique | Observation for (+)-Mellein | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40 (t, H-6), 6.89 (d, H-5), 6.69 (d, H-7), 4.73 (m, H-3), 2.93 (m, H-4), 1.53 (d, CH₃-11), 11.03 (s, OH-8) | [14] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.0 (C-1), 162.1 (C-8), 140.0 (C-10), 136.2 (C-6), 118.0 (C-5), 116.4 (C-7), 108.4 (C-9), 76.5 (C-3), 34.2 (C-4), 20.9 (C-11) | [9][14] |

| HR-MS (EI) | m/z 178.0651 [M]⁺, consistent with molecular formula C₁₀H₁₀O₃ | [9][14] |

| IR (KBr) | ν (cm⁻¹) 3355 (O-H), 1676 (lactone C=O), 1619 (C=C aromatic) | [14] |

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR provides information on the proton environment, showing characteristic signals for the aromatic protons, the methine and methylene protons on the heterocyclic ring, and the methyl group. ¹³C NMR confirms the carbon skeleton, including the critical chemical shift of the lactone carbonyl at ~170.0 ppm.[9][14]

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HR-MS) provides an exact mass, allowing for the unambiguous determination of the molecular formula.[9]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies key functional groups, such as the phenolic hydroxyl (-OH) stretch and the characteristic ester/lactone carbonyl (C=O) stretch.[14]

Conclusion

This compound stands out as a structurally simple yet biologically potent natural product with a remarkably broad distribution across nature. Its production is dominated by fungi, where it plays diverse ecological roles. The elucidation of its biosynthetic pathway, particularly the discovery of collaborative, trans-acting enzymes, has deepened our understanding of how fungi generate chemical complexity. The protocols detailed in this guide provide a robust framework for the reliable culture, isolation, and identification of this compound, empowering researchers to further explore its vast potential in medicine, agriculture, and beyond.

References

- Benchchem. (2025). Application Notes and Protocols for the Extraction and Purification of 5-Methylthis compound from Fungal Cultures.

-

Reveglia, P., Masi, M., & Evidente, A. (2020). Melleins—Intriguing Natural Compounds. Biomolecules, 10(5), 772. Available at: [Link]

-

Reveglia, P., Masi, M., & Evidente, A. (2020). Melleins-Intriguing Natural Compounds. PubMed, 32429259. Available at: [Link]

-

Chacón-Morales, P., Amaro-Luis, J. M., & Bahsas, A. (2013). Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. Avances en Química, 8(3), 145-151. Available at: [Link]

-

Kahlert, L., et al. (2021). Biosynthesis of 6-Hydroxythis compound Requires a Collaborating Polyketide Synthase-like Enzyme. Angewandte Chemie International Edition, 60(20), 11423-11429. Available at: [Link]

-

Chacón-Morales, P., Amaro-Luis, J. M., & Bahsas, A. (2013). Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. Redalyc. Available at: [Link]

-

Awakawa, T., et al. (2016). Identification of 6-Hydroxythis compound Synthase and Accessory Genes in the Lichen Cladonia uncialis. Journal of Natural Products, 79(7), 1791-1797. Available at: [Link]

-

Kahlert, L., et al. (2021). Biosynthesis of 6-Hydroxythis compound Requires a Collaborating Polyketide Synthase-like Enzyme. Leibniz Universität Hannover. Available at: [Link]

-

Reveglia, P., Masi, M., & Evidente, A. (2020). Melleins—Intriguing Natural Compounds. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2022). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. ResearchGate. Available at: [Link]

-

Kahlert, L., et al. (2021). Biosynthesis of 6‐Hydroxythis compound Requires a Collaborating Polyketide Synthase‐like Enzyme. ResearchGate. Available at: [Link]

-

Kahlert, L., et al. (2021). Biosynthesis of 6-Hydroxythis compound Requires a Collaborating Polyketide Synthase-like Enzyme. PubMed, 33661567. Available at: [Link]

-

SpectraBase. (2025). (R)-(-)-mellein - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Moore, J. H., Davis, N. D., & Diener, U. L. (1972). This compound and 4-Hydroxythis compound Production by Aspergillus ochraceus Wilhelm. Applied Microbiology, 23(6), 1067–1072. Available at: [Link]

-

Saraswathi, M., et al. (2022). Isolation, purification, and structural elucidation of this compound from endophytic fungus Lasiodiplodia theobromae strain (SJF-1) and its broad-spectrum antimicrobial and pharmacological properties. ResearchGate. Available at: [Link]

-

Trotel-Aziz, P., et al. (2023). Concentrations of this compound (μg ml −1 ) produced by fungi after 14 days of culture in liquid malt medium. ResearchGate. Available at: [Link]

-

Question on ResearchGate. (2014). How can I purify a fungal metabolite from lipids during liquid-liquid extraction using methylene chloride?. Available at: [Link]

-

Saraswathi, M., et al. (2022). Antimicrobial activity of this compound against various plant pathogenic Xanthomonas pathovars. ResearchGate. Available at: [Link]

Sources

- 1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melleins-Intriguing Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound and 4-Hydroxythis compound Production by Aspergillus ochraceus Wilhelm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of 6‐Hydroxythis compound Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repo.uni-hannover.de [repo.uni-hannover.de]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of 6-Hydroxythis compound Requires a Collaborating Polyketide Synthase-like Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. redalyc.org [redalyc.org]

An In-depth Technical Guide to the Stereochemistry and Enantiomers of Mellein

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in the Biological Activity of Mellein

This compound, a dihydroisocoumarin first isolated in 1933, represents a fascinating case study in the profound impact of stereochemistry on biological function.[1] As a natural product predominantly biosynthesized by fungi, but also found in plants and insects, this compound exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-Mellein and (S)-(+)-Mellein.[1] While possessing identical chemical formulas and connectivity, these stereoisomers exhibit distinct and sometimes dramatically different biological activities. This guide provides an in-depth technical exploration of the stereochemistry of this compound, focusing on the synthesis, characterization, and differential bioactivity of its enantiomers, offering valuable insights for researchers in natural product chemistry, mycology, and drug discovery.

The naturally more abundant enantiomer, (R)-(-)-Mellein, has been identified as a phytotoxin, contributing to the virulence of various plant pathogenic fungi.[2] It has also demonstrated a range of other biological effects, including antifungal, antibacterial, and insect pheromonal activities.[1] Conversely, the (S)-(+)-enantiomer is less commonly found in nature, and its biological profile is not as extensively characterized, highlighting a critical knowledge gap and a compelling area for future research.[1] Understanding the precise three-dimensional arrangement of atoms that dictates these divergent biological outcomes is paramount for harnessing the therapeutic potential of this compound and its derivatives.

The Stereochemical Landscape of this compound: (R)- vs. (S)-Enantiomers

The core of this compound's chirality lies at the C-3 position of its 3,4-dihydro-1H-isochromen-1-one scaffold. The designation of (R) or (S) configuration at this stereocenter is determined by the Cahn-Ingold-Prelog priority rules and dictates the molecule's interaction with other chiral entities, such as biological receptors and enzymes.

Diagram: Stereochemical Representation of this compound Enantiomers

Caption: The enantiomers of this compound, (R)-(-)-Mellein and (S)-(+)-Mellein, are non-superimposable mirror images.

Enantioselective Synthesis: Crafting Chiral this compound

The ability to selectively synthesize each enantiomer of this compound is crucial for detailed biological evaluation and the development of stereochemically pure therapeutic agents. Asymmetric synthesis, employing chiral catalysts or auxiliaries, provides the means to control the stereochemical outcome of a reaction, yielding a preponderance of one enantiomer over the other. While numerous total syntheses of racemic this compound have been reported, enantioselective routes are of greater interest for pharmacological applications.

Key Strategies in Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide array of chiral molecules, including dihydroisocoumarins.[3][4] Chiral amines, such as proline and its derivatives, can catalyze key bond-forming reactions, like aldol or Michael additions, with high stereocontrol.[5] These catalysts operate by forming transient chiral intermediates (enamines or iminium ions) that direct the approach of the reacting partners, leading to the preferential formation of one enantiomer.[4]

Hypothetical Organocatalytic Approach to (S)-Mellein:

A plausible strategy for the asymmetric synthesis of (S)-Mellein could involve an organocatalyzed intramolecular aldol cyclization of a suitably functionalized precursor. The choice of a specific chiral amine catalyst, such as a derivative of L-proline, would be critical in dictating the stereochemical outcome at the C-3 position.

Diagram: Conceptual Workflow for Asymmetric Synthesis

Caption: A conceptual workflow for the asymmetric synthesis of (S)-Mellein using a chiral organocatalyst.

Characterization of this compound Enantiomers: Spectroscopic and Chiroptical Properties

Unambiguous characterization of the synthesized or isolated this compound enantiomers is essential to ensure their stereochemical purity. A combination of spectroscopic and chiroptical techniques is employed for this purpose.

| Property | (R)-(-)-Mellein | (S)-(+)-Mellein | Reference |

| Specific Rotation [α]D | Negative | +92° (c 1.14, MeOH) | [6] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Consistent with published data | 1.53 (d, J=7.2 Hz, 3H), 2.93 (d, J=7.2 Hz, 2H), 4.73 (sextet, J=7.2 Hz, 1H), 6.69 (dd, J=7.6, 1.2 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H), 7.40 (dd, J=8.4, 7.6 Hz, 1H), 11.03 (s, 1H) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Consistent with published data | 20.9, 34.7, 76.2, 116.4, 118.0, 136.2, 170.0 | [6] |

Note: The NMR data provided is for the (+)-enantiomer, which is assigned the (S) configuration. The NMR spectra of the (R)-enantiomer would be identical in an achiral solvent.

Enantiomeric Separation: The Role of Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric excess (ee) of a synthetic sample or to resolve a racemic mixture, chiral HPLC is the analytical method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Experimental Protocol: Chiral HPLC Method Development for this compound Enantiomers

The development of a robust chiral HPLC method requires screening of various CSPs and mobile phases. For dihydroisocoumarins like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

Step-by-Step Methodology:

-

Column Selection: Begin with a screening of commercially available chiral columns, such as those with cellulose or amylose-based stationary phases.

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in varying ratios (e.g., 90:10, 80:20).

-

Reversed Phase: If normal phase is unsuccessful, screen reversed-phase conditions using a mobile phase of water (with a buffer, e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Optimization: Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

-

Detection: Utilize a UV detector set to a wavelength where this compound exhibits strong absorbance (e.g., around 254 nm).

-

Validation: Validate the developed method for linearity, precision, accuracy, and robustness according to established guidelines.

Diagram: Chiral HPLC Separation Workflow

Caption: A workflow for the development of a chiral HPLC method for the separation of this compound enantiomers.

Differential Biological Activities: A Tale of Two Enantiomers

The distinct biological activities of the this compound enantiomers underscore the importance of stereochemical considerations in drug development and agrochemical research. While a direct comparative study of the enantiomers under identical conditions is not extensively reported in the literature, a compilation of existing data reveals a clear trend.

| Biological Activity | (R)-(-)-Mellein | (S)-(+)-Mellein | Reference |

| Phytotoxicity | Active, causes discoloration and death of apple leaves and browning in stems. | Not extensively studied, but generally considered less active. | [2] |

| Antifungal Activity | Growth inhibition against various plant pathogenic fungi, with EC₅₀ values below 50 µg/mL for Botrytis cinerea and Fulvia fulva. Weak activity against some other fungi. | Not extensively studied. | [1] |

| Antibacterial Activity | Inactive against Staphylococcus aureus (MIC > 128 µg/mL). | Not extensively studied. | [7] |

| HCV Protease Inhibition | IC₅₀ value of 35 µM. | Not reported. | [1] |

| Larvicidal Activity (Aedes aegypti) | LC₅₀ value of 1.4 ppm. | Not reported. | [1] |

The available data strongly suggests that the (R)-enantiomer is the more biologically active of the two, particularly in the context of phytotoxicity and antifungal effects. This stereoselectivity is likely due to a more favorable interaction of the (R)-enantiomer with its biological target(s).

Conclusion and Future Directions

The study of this compound's stereochemistry provides a compelling example of how a subtle change in the three-dimensional arrangement of atoms can lead to significant differences in biological activity. While the naturally occurring (R)-(-)-Mellein has been the focus of most research, the underexplored biological profile of the (S)-(+)-enantiomer presents an exciting opportunity for future investigation.

For researchers and professionals in drug development, the key takeaways are:

-

Stereochemistry is paramount: The biological activity of chiral molecules like this compound is intrinsically linked to their absolute configuration.

-

Enantioselective synthesis is essential: Access to enantiomerically pure compounds is a prerequisite for accurate biological evaluation and the development of safe and effective drugs.

-

Comprehensive characterization is non-negotiable: Rigorous spectroscopic and chiroptical analysis, coupled with robust chiral separation methods, are necessary to ensure stereochemical integrity.

Future research should focus on the development of efficient and scalable enantioselective syntheses for both (R)- and (S)-Mellein. Furthermore, a systematic and comparative evaluation of the biological activities of both enantiomers against a wide range of targets is needed to fully elucidate their therapeutic potential and to unlock new avenues for drug and agrochemical discovery.

References

-

Evidente, A., et al. (2020). Melleins—Intriguing Natural Compounds. Molecules, 25(10), 2340. [Link]

-

Cimmino, A., et al. (2015). Phytotoxic and Antifungal Activity of this compound and its Derivatives Produced by Sphaeropsis sapinea. Journal of Natural Products, 78(4), 810-816. [Link]

-

Chacón-Morales, P., Amaro-Luis, J. M., & Bahsas, A. (2013). Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. Avances en Química, 8(3), 145-151. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis.

- List, B. (2007).

-

Beilstein Journal of Organic Chemistry. (n.d.). New advances in asymmetric organocatalysis. [Link]

-

Marques, M. M. B. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 239. [Link]

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

Chemistry LibreTexts. (2021). Optical Activity. [Link]

- Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 2. Heterocycles, 75(3), 493-529.

-

Xu, Y., et al. (2023). Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins. Organic Letters, 25(20), 3656–3660. [Link]

-

Abat, C., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 29(16), 3759. [Link]

-

Li, Y., et al. (2021). Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay. Journal of Agricultural and Food Chemistry, 69(30), 8471–8481. [Link]

-

Zhang, T., et al. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Medicinal Chemistry Letters, 15(6), 822–827. [Link]

-

ResearchGate. (n.d.). MIC values (μg/mL) of compounds 1-4 and the reference antimicrobial...[Link]

-

Macmillan Group. (n.d.). Asymmetric Synthesis Enabled by Metal-Free Catalysis. [Link]

-

Kotsuki, H., & Ikishima, H. (2005). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. Heterocycles, 66(1), 743-771. [Link]

-

Wikipedia. (n.d.). Optical rotation. [Link]

-

Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity [Video]. YouTube. [Link]

-

Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

-

LCGC International. (2002, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

PubMed Central. (n.d.). Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC using macrocyclic glycopeptide chiral stationary phases. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of two this compound derivatives isolated from an endophytic fungus. [Link]

-

PubMed. (n.d.). 13C alpha-NMR assignments of melittin in methanol and chemical shift correlations with secondary structure. [Link]

-

ResearchGate. (n.d.). Solvent Effects on the Optical Rotation of ( S )-(−)-α-Methylbenzylamine. [Link]

- Stephenson, G. R. (Ed.). (1996). Asymmetric Synthetic Methodology. Springer.

-

PubMed Central. (n.d.). Asymmetric synthesis of a stereopentade fragment toward latrunculins. [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR chemical shifts for the SCH 2 group of the...[Link]

-

Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]

-

Semantic Scholar. (n.d.). Cytotoxic and antifungal activities of melleolide antibiotics follow dissimilar structure-activity relationships.[Link]

-

ResearchGate. (n.d.). Cytotoxic and antifungal activities of melleolide antibiotics follow dissimilar structure-activity relationships | Request PDF. [Link]

-

PubMed Central. (n.d.). Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia. [Link]

-

RSC Publishing. (n.d.). Enantioselective synthesis of diaryl aziridines using tetrahydrothiophene-based chiral sulfides as organocatalysts. [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of Chiral Proline Derivatives | Request PDF. [Link]

-

ResearchGate. (n.d.). Enantioselective catalytic lithiation using a chiral binaphthyl derivative as electron carrier. [Link]

-

NIH. (n.d.). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. [Link]

-

RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

I.B.S. (n.d.). Chiral HPLC Method Development. [Link]

Sources

- 1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound as a Pathogenic Substance of Botryosphaeria dothidea by UPLC-MS/MS Analysis and Phytotoxic Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - New advances in asymmetric organocatalysis [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]

- 6. redalyc.org [redalyc.org]

- 7. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Mellein Biosynthesis in Fungi: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Melleins, a class of 3,4-dihydroisocoumarins, are fungal secondary metabolites with a diverse and intriguing range of biological activities.[1] Their biosynthesis, orchestrated by complex enzymatic machinery, presents a fascinating area of study for natural product chemists, molecular biologists, and drug discovery scientists. This in-depth technical guide provides a comprehensive overview of the mellein biosynthesis pathway in fungi, delving into the core enzymatic players, their genetic regulation, and the state-of-the-art experimental methodologies employed to unravel their intricate mechanisms. This document is intended to serve as a valuable resource for researchers and professionals seeking to understand, engineer, and harness the potential of these fascinating fungal metabolites.

Introduction: The Significance of Melleins

Melleins and their derivatives are polyketide natural products produced by a wide variety of fungi, as well as some bacteria, insects, and plants.[1] Their chemical structures, characterized by a 3,4-dihydroisocoumarin core, are responsible for their diverse biological activities, which include antimicrobial, phytotoxic, and cytotoxic properties. The growing interest in melleins stems from their potential applications in medicine and agriculture. For instance, some this compound derivatives have shown promise as leads for novel antibiotics and anticancer agents. Understanding the biosynthesis of these compounds is paramount for their targeted discovery, derivatization, and industrial-scale production.

This guide will provide a detailed exploration of the fungal this compound biosynthesis pathway, with a focus on the underlying enzymatic logic and the experimental approaches used to elucidate it.

The Core Machinery: Polyketide Synthases in this compound Biosynthesis

The biosynthesis of melleins is primarily governed by a class of large, multifunctional enzymes known as Polyketide Synthases (PKSs) .[1] Fungal PKSs are typically Type I iterative enzymes, meaning they consist of a single polypeptide chain with multiple catalytic domains that are used repeatedly to assemble the polyketide backbone from simple acyl-CoA precursors.[2]

The biosynthesis of the this compound scaffold can be accomplished through various PKS systems, highlighting the evolutionary diversity of this pathway in fungi. The key classes of PKSs involved include:

-

Partially Reducing Polyketide Synthases (PR-PKSs): These enzymes contain a ketoreductase (KR) domain that selectively reduces specific keto groups during the iterative polyketide chain elongation process.[3][4] The this compound synthase from the wheat pathogen Parastagonospora nodorum is a well-characterized example of a PR-PKS.[5][6]

-

Non-Reducing Polyketide Synthases (NR-PKSs) in Collaboration with other Enzymes: In some fungi, a canonical NR-PKS, which lacks reducing domains, collaborates with a separate, trans-acting enzyme to achieve the necessary keto-reduction. A notable example is the biosynthesis of 6-hydroxythis compound, a key this compound precursor, which involves the interaction of a non-reducing PKS (TerA) with a PKS-like protein (TerB) containing a functional ketoreductase domain.[2][7][8][9][10]

-

Highly Reducing Polyketide Synthases (HR-PKSs): While less common for direct this compound synthesis, HR-PKSs, which possess a full complement of reducing domains (ketoreductase, dehydratase, and enoylreductase), can also be involved in the production of related polyketides and can sometimes produce this compound-like derailment products.[2]

The domain architecture of these PKSs dictates the final structure of the polyketide product. The key domains and their functions are summarized in the table below.

| Domain | Function |

| KS (β-Ketoacyl Synthase) | Catalyzes the Claisen condensation reaction to extend the polyketide chain. |

| AT (Acyltransferase) | Selects and loads the starter (acetyl-CoA) and extender (malonyl-CoA) units onto the ACP domain. |

| ACP (Acyl Carrier Protein) | Tethers the growing polyketide chain via a phosphopantetheine arm. |

| KR (Ketoreductase) | Reduces β-keto groups to hydroxyl groups. |

| DH (Dehydratase) | Dehydrates the hydroxyl group to form a double bond. |

| ER (Enoyl Reductase) | Reduces the double bond to a saturated carbon-carbon bond. |

| TE (Thioesterase) | Catalyzes the release and cyclization of the final polyketide chain. |

| PT (Product Template) | Influences the cyclization pattern of the polyketide chain. |

A Closer Look at the this compound Biosynthesis Pathway

The biosynthesis of (R)-mellein, a common enantiomer, typically proceeds through the condensation of one acetyl-CoA starter unit with four malonyl-CoA extender units to form a pentaketide intermediate.[4] The key steps, catalyzed by a PR-PKS, are as follows:

-

Chain Initiation: The AT domain loads an acetyl group from acetyl-CoA onto the KS domain and a malonyl group from malonyl-CoA onto the ACP domain.

-

Chain Elongation (Iterative): The KS domain catalyzes the decarboxylative condensation of the acetyl and malonyl groups to form a diketide intermediate. This process is repeated three more times, adding a malonyl unit in each iteration, to generate a linear pentaketide intermediate covalently attached to the ACP domain.

-

Programmed Keto-reduction: The KR domain selectively reduces the keto groups at specific positions on the growing polyketide chain. In the case of this compound, the keto groups of the diketide and tetraketide intermediates are reduced, while the triketide and pentaketide keto groups remain untouched.[4] This programmed reduction is crucial for the correct folding and cyclization of the final product.

-

Cyclization and Release: The pentaketide intermediate undergoes an aldol cyclization, followed by dehydration to form the aromatic ring. The thioesterase (TE) domain then catalyzes the release of the final product, (R)-mellein, through a stereospecific cyclization.[4]

The following diagram illustrates the general pathway for (R)-mellein biosynthesis by a partially reducing PKS.

Caption: Generalized pathway for (R)-mellein biosynthesis by a PR-PKS.

Genetic Organization and Regulation

The genes encoding the enzymes for this compound biosynthesis are often found clustered together in the fungal genome.[11] This co-localization facilitates the coordinated regulation of their expression. A typical this compound biosynthetic gene cluster (BGC) contains the PKS gene, along with genes for tailoring enzymes such as oxidoreductases, methyltransferases, and halogenases that can further modify the this compound scaffold to produce a variety of derivatives.[12][13]

The regulation of these gene clusters is complex and can be influenced by various environmental cues and developmental stages of the fungus.[14] Transcription factors play a crucial role in activating or repressing the expression of the BGCs. For example, some transcription factors are known to regulate melanin biosynthesis, a pathway that can share precursors with this compound biosynthesis.[14][15] Understanding this regulatory network is key to unlocking the full biosynthetic potential of fungi and for overproducing desired melleins.

Experimental Methodologies for Studying this compound Biosynthesis

Elucidating the intricacies of the this compound biosynthesis pathway requires a multidisciplinary approach that combines genetics, biochemistry, and analytical chemistry. The following sections detail some of the core experimental workflows.

Heterologous Expression of PKS Genes

A powerful technique for characterizing the function of a PKS is to express its gene in a well-characterized, heterologous host that does not natively produce the compound of interest.[16][17][18] This approach allows for the unambiguous identification of the PKS product.

Choice of Host:

-

Aspergillus oryzae and Aspergillus nidulans: These filamentous fungi are excellent hosts for expressing other fungal PKSs due to their well-established genetic tools and their ability to correctly fold and post-translationally modify large fungal enzymes.[9][18]

-

Saccharomyces cerevisiae (Yeast): Yeast is another popular choice due to its rapid growth and ease of genetic manipulation.[5] However, it may sometimes require co-expression of a phosphopantetheinyl transferase to activate the PKS.

Experimental Workflow for Heterologous Expression:

Caption: A typical workflow for heterologous expression of a PKS gene.

Detailed Protocol for Heterologous Expression in Aspergillus oryzae

-

Gene Amplification: Amplify the full-length PKS gene from the genomic DNA or cDNA of the source fungus using high-fidelity DNA polymerase.

-

Vector Construction: Clone the amplified PKS gene into an Aspergillus expression vector under the control of a strong, inducible promoter (e.g., the amyB promoter).

-

Protoplast Transformation: Prepare protoplasts from the A. oryzae host strain and transform them with the expression vector using polyethylene glycol (PEG)-mediated transformation.

-

Selection and Culturing: Select for transformants on appropriate selection media. Grow a positive transformant in a suitable liquid medium and induce gene expression.

-

Metabolite Extraction: After a period of incubation, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

-

Chemical Analysis: Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify new peaks corresponding to the PKS product.

-

Structure Elucidation: Purify the novel compound and elucidate its structure using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Gene Knockout and Functional Genomics

To confirm the involvement of a specific PKS gene in this compound biosynthesis in its native producer, a gene knockout experiment is the gold standard.[19][20] This involves deleting or disrupting the target gene and observing the resulting metabolic phenotype.

CRISPR/Cas9-Mediated Gene Deletion:

The CRISPR/Cas9 system has emerged as a highly efficient and versatile tool for targeted gene editing in fungi.[21][22][23]

Experimental Workflow for CRISPR/Cas9 Gene Knockout:

-

gRNA Design: Design a guide RNA (gRNA) that specifically targets a region within the PKS gene.

-

Construct Assembly: Assemble a vector containing the Cas9 nuclease gene and the designed gRNA, or prepare a ribonucleoprotein (RNP) complex of the Cas9 protein and the gRNA.

-

Transformation: Introduce the CRISPR/Cas9 system and a donor DNA template (for homologous recombination-mediated repair) into the fungal protoplasts.

-

Mutant Screening: Screen the resulting transformants for the desired gene deletion using PCR and sequencing.

-

Metabolic Profiling: Compare the secondary metabolite profiles of the wild-type and knockout strains using HPLC-MS to confirm the loss of this compound production in the mutant.[24][25][26]

Metabolic Profiling and Metabolomics

Metabolic profiling is an essential tool for both discovering new melleins and for characterizing the effects of genetic manipulations.[27][28] Untargeted metabolomics approaches, using techniques like LC-MS/MS, can provide a comprehensive snapshot of the secondary metabolome of a fungus under different conditions.[26] This can reveal not only the final this compound products but also potential biosynthetic intermediates and shunt products.

Conclusion and Future Perspectives

The study of this compound biosynthesis in fungi is a dynamic and rapidly evolving field. The advent of genomics, transcriptomics, and metabolomics, coupled with powerful genetic engineering tools like CRISPR/Cas9, is enabling an unprecedented level of understanding of these complex pathways. Future research will likely focus on:

-

Discovering Novel Melleins: Genome mining and advanced metabolic profiling techniques will continue to uncover new this compound derivatives with unique structures and biological activities.

-

Engineering Novel Pathways: By swapping domains between different PKSs and introducing novel tailoring enzymes, it will be possible to create engineered pathways for the production of "unnatural" melleins with improved therapeutic properties.[17][29][30]

-

Optimizing Production: A deeper understanding of the regulatory networks governing this compound biosynthesis will facilitate the development of strategies for the high-titer production of these valuable compounds in industrial fermentation processes.

This guide has provided a solid foundation for understanding the biosynthesis of melleins in fungi. By applying the principles and methodologies outlined herein, researchers and drug development professionals can contribute to the exciting and promising field of fungal natural product discovery and engineering.

References

-

Biosynthesis of 6‐Hydroxythis compound Requires a Collaborating Polyketide Synthase‐like Enzyme - ResearchGate. Available from: [Link]

-

Biosynthesis of Polyketides in Heterologous Hosts - PMC - NIH. Available from: [Link]

-

Synthesis of (R)-mellein by a partially reducing iterative polyketide synthase - PubMed. Available from: [Link]

-

Biosynthesis of 6-Hydroxythis compound Requires a Collaborating Polyketide Synthase-like Enzyme - PubMed. Available from: [Link]

-

Synthesis of (R)-Mellein by a Partially Reducing Iterative Polyketide Synthase | Journal of the American Chemical Society. Available from: [Link]

-

6-methylsalicylic-acid synthase - Wikipedia. Available from: [Link]

-

Regulation of melanin production in fungi - Frontiers. Available from: [Link]

-

Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC - PubMed Central. Available from: [Link]

-

Engineering fungal nonreducing polyketide synthase by heterologous expression and domain swapping - PubMed. Available from: [Link]

-

Engineering Fungal Nonreducing Polyketide Synthase by Heterologous Expression and Domain Swapping. Available from: [Link]

-

Biosynthesis of 6‐Hydroxythis compound Requires a Collaborating Polyketide Synthase‐like Enzyme - ResearchGate. Available from: [Link]

-

Melleins—Intriguing Natural Compounds - PMC - NIH. Available from: [Link]

-

Heterologous expression of a single fungal HR-PKS leads to the formation of diverse 2-alkenyl-tetrahydropyrans in model fungi - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Untargeted Metabolomics Sheds Light on the Secondary Metabolism of Fungi Triggered by Choline-Based Ionic Liquids - Frontiers. Available from: [Link]

-

Investigating intermediates in 6-methylsalicylic acid biosynthesis - Apollo. Available from: [Link]

-

Identification of 6-Hydroxythis compound Synthase and Accessory Genes in the Lichen Cladonia uncialis | Journal of Natural Products - ACS Publications. Available from: [Link]

-

6-methylsalicylic acid synthase - Penicillium patulum (Penicillium griseofulvum) | UniProtKB. Available from: [Link]

-

Scheme 1. Overview of biosynthetic hypotheses leading to 6-methylsalicylic acid (6-MSA, 1) - ResearchGate. Available from: [Link]

-

Metabolomics and Secondary Metabolite Profiling of Filamentous Fungi - ResearchGate. Available from: [Link]

-

Engineering Fungal Nonreducing Polyketide Synthase by Heterologous Expression and Domain Swapping | Organic Letters - ACS Publications. Available from: [Link]

-

Biosynthesis of 6‐Hydroxythis compound Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC - PubMed Central. Available from: [Link]

-

Metabolite profiling of fungi and yeast: from phenotype to metabolome by MS and informatics - Oxford Academic. Available from: [Link]

-

From genomics to metabolomics, moving toward an integrated strategy for the discovery of fungal secondary metabolites - Natural Product Reports (RSC Publishing). Available from: [Link]

-

The fungal melanin biosynthetic pathway. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Identification of 6-Hydroxythis compound Synthase and Accessory Genes in the Lichen Cladonia uncialis | Journal of Natural Products - ACS Publications. Available from: [Link]

-

Map of the melleolide gene cluster. Schematic representation of the... - ResearchGate. Available from: [Link]

-

Integrated Proteomic and Metabolomic Profiling of the Secretome of Fusarium verticillioides Reveals Candidate Associated Proteins and Secondary Metabolites - MDPI. Available from: [Link]

-

A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PubMed Central. Available from: [Link]

-

Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins - Institute for Applied Biosciences. Available from: [Link]

-

Biosynthesis of 6-Hydroxythis compound Requires a Collaborating Polyketide Synthase-like Enzyme. Available from: [Link]

-

Fungal Secondary Metabolism: Methods and Protocols - NHBS. Available from: [Link]

-

Fungal Secondary Metabolism: Methods and Protocols - NHBS. Available from: [Link]

-

Development of a CRISPR/Cas9-Mediated Gene Knockout Method for Functional Genomics of the Barley Spot Blotch Pathogen Bipolaris sorokiniana - APS Journals. Available from: [Link]

-

Advances in CRISPR/Cas9-Based Gene Editing in Filamentous Fungi - MDPI. Available from: [Link]

-

CRISPR/Cas Genome Editing in Plant Fungi - Lifeasible. Available from: [Link]

-

Recent Advances in Search of Bioactive Secondary Metabolites from Fungi Triggered by Chemical Epigenetic Modifiers - NIH. Available from: [Link]

-

Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout - NIH. Available from: [Link]

-

Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - MDPI. Available from: [Link]

-

CRISPR-Cas for Fungal Genome Editing: A New Tool for the Management of Plant Diseases. Available from: [Link]

-

An In Planta-Expressed Polyketide Synthase Produces (R)-Mellein in the Wheat Pathogen Parastagonospora nodorum - PMC - NIH. Available from: [Link]

-

An in Planta-Expressed Polyketide Synthase Produces (R)-mellein in the Wheat Pathogen Parastagonospora Nodorum - PubMed. Available from: [Link]

-

Biosynthesis of 6-Hydroxythis compound Requires a Collaborating Polyketide Synthase-like Enzyme | Research@Leibniz University. Available from: [Link]

-

Pathogenic Roles of Polyketide Synthase CLPKS18 and (R)-(-)-Mellein from Curvularia lunata in Maize Leaf Spot - MDPI. Available from: [Link]

Sources

- 1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 6‐Hydroxythis compound Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of (R)-mellein by a partially reducing iterative polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An In Planta-Expressed Polyketide Synthase Produces (R)-Mellein in the Wheat Pathogen Parastagonospora nodorum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An in planta-expressed polyketide synthase produces (R)-mellein in the wheat pathogen Parastagonospora nodorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of 6-Hydroxythis compound Requires a Collaborating Polyketide Synthase-like Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. repo.uni-hannover.de [repo.uni-hannover.de]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Regulation of melanin production in fungi [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Engineering fungal nonreducing polyketide synthase by heterologous expression and domain swapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Heterologous expression of a single fungal HR-PKS leads to the formation of diverse 2-alkenyl-tetrahydropyrans in model fungi - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 20. Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. CRISPR/Cas Genome Editing in Plant Fungi - Lifeasible [lifeasible.com]

- 23. Frontiers | CRISPR-Cas for Fungal Genome Editing: A New Tool for the Management of Plant Diseases [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. mdpi.com [mdpi.com]

- 27. Frontiers | Untargeted Metabolomics Sheds Light on the Secondary Metabolism of Fungi Triggered by Choline-Based Ionic Liquids [frontiersin.org]

- 28. From genomics to metabolomics, moving toward an integrated strategy for the discovery of fungal secondary metabolites - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 29. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 30. pubs.acs.org [pubs.acs.org]

Mellein: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Mellein, a naturally occurring 3,4-dihydroisocoumarin, has garnered significant attention within the scientific community for its diverse biological activities.[1][2] First identified in 1933 from the fungus Aspergillus melleus and initially named ocracin, this polyketide metabolite is now known to be produced by a wide array of organisms, including fungi, plants, insects, and bacteria.[3][4] Its intriguing chemical structure and potent biological properties, which include antimicrobial, phytotoxic, and anti-inflammatory activities, position this compound and its derivatives as promising candidates for drug discovery and development.[1][2][5]

This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, its biosynthetic pathway, and established methodologies for its isolation, purification, and characterization. The content herein is curated to provide researchers, scientists, and drug development professionals with a robust foundational understanding of this multifaceted molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its study and application. These properties dictate its behavior in biological systems and inform the design of effective isolation, purification, and formulation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [2][6][7][8] |

| Molecular Weight | 178.18 g/mol | [7][8][9] |

| IUPAC Name | 8-hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one | [7][10] |

| Synonyms | Ochracin, (R)-(-)-Mellein, 3,4-Dihydro-8-hydroxy-3-methylisocoumarin | [7][8][10] |

| CAS Number | 480-33-1 | [8] |

| Melting Point | 52-54 °C | [6] |

| Appearance | Resinous pale pink solid | [6] |

| Solubility | Soluble in methanol.[6] Generally soluble in organic solvents like tetrahydrofuran and 1-methoxy-2-propanol.[11] Limited solubility data is available, but its structure suggests solubility in polar organic solvents. | |

| Optical Rotation | [α]D = +92° (c, 1.14, MeOH) for (+)-Mellein | [6] |

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA subunits.[3] The biosynthesis of (R)-Mellein is catalyzed by a partially reducing iterative polyketide synthase (PR-PKS).[12][13]

The process begins with the loading of a malonyl group, followed by four rounds of condensation to create a pentaketide intermediate that remains attached to the acyl carrier protein (ACP) domain of the synthase.[12] A key feature of this synthesis is the selective reduction of keto groups by the ketoreductase (KR) domain. The KR domain reduces the keto groups in the diketide and tetraketide intermediates but not in the triketide and pentaketide stages.[12] This programmed reduction is crucial for determining the final structure of this compound.[12][13]

Following the formation of the pentaketide intermediate, an aldol cyclization occurs, leading to the formation of the aromatic ring through dehydration.[12] The final step involves the thioesterase (TE) or product template (PT) domain, which catalyzes the release of (R)-Mellein via a stereospecific cyclization.[12]

Caption: Biosynthetic pathway of (R)-Mellein by a PR-PKS.

Isolation and Purification of this compound from Fungal Cultures

The following protocol provides a general framework for the isolation and purification of this compound from fungal cultures. Optimization may be required depending on the specific fungal strain and culture conditions.

3.1. Fungal Fermentation and Extraction

-